

VAL-201 in Androgen-Insensitive Prostate Cancer: A Comparative Analysis

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Compound of Interest

Compound Name: **VAL-201**

Cat. No.: **B611623**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **VAL-201** with established treatments for androgen-insensitive prostate cancer, clinically known as castration-resistant prostate cancer (CRPC). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, safety, and mechanisms of action supported by available experimental data.

Overview of **VAL-201**

VAL-201 is a novel peptide therapeutic that offers a targeted approach to treating prostate cancer. Its unique mechanism of action aims to inhibit the proliferation of cancer cells without the significant side effects associated with traditional androgen deprivation therapy (ADT).^[1] By specifically targeting the interaction between the androgen receptor (AR) and Src kinase, **VAL-201** presents a promising alternative for patients who have developed resistance to conventional hormonal treatments.^{[2][3]}

Comparative Efficacy of **VAL-201** and Alternatives

Direct head-to-head clinical trial data comparing **VAL-201** with other CRPC treatments is not yet available. The following tables summarize key efficacy data from separate clinical trials to provide an indirect comparison.

Table 1: Efficacy of **VAL-201** in Advanced Prostate Cancer (Phase I/II)

Endpoint	Result	Citation
Patient Population	12 patients with locally advanced or metastatic prostate cancer	[4]
Overall Response Rate	54.5% (defined as no disease progression by PCWG2 criteria)	[5]
PSA Response	2 of 12 patients showed a decrease in PSA levels	[4]
PSA Doubling Time	Statistically significant increase from a mean of 186.91 days to 1030.67 days	[4]
Metastatic Lesions	No increase in metastatic lesions during treatment. No growth of existing lesions in 2 of 3 patients.	[4]
Stable Disease	5 of 8 patients showed stable disease on imaging in an earlier analysis	[3][6]

Table 2: Efficacy of Standard of Care Treatments in Castration-Resistant Prostate Cancer

Treatment	Trial	Key Efficacy Endpoints	Citation
Docetaxel	TAX 327	Median Overall Survival: 18.9 months (vs. 16.5 months with mitoxantrone)	[7]
≥50% PSA Reduction: 45% (vs. 32% with mitoxantrone)			
Abiraterone Acetate + Prednisone	COU-AA-302 (Chemo-naïve)	Median Overall Survival: 34.7 months (vs. 30.3 months with placebo)	[8]
Median Radiographic Progression-Free Survival: Not reached (vs. 3.9 months with placebo)			
Enzalutamide	PREVAIL (Chemo-naïve)	Reduced risk of death by 34% vs. placebo + ADT	[5]
Median Radiographic Progression-Free Survival: Not reached (vs. 3.9 months with placebo)			
Cabazitaxel	TROPIC	Median Overall Survival: 15.1 months (vs. 12.7 months with mitoxantrone)	[9]
Median Progression-Free Survival: 2.8 months (vs. 1.4)			

months with
mitoxantrone)

Experimental Protocols

VAL-201 Phase I/II Clinical Trial (NCT02280317)

- Study Design: An open-label, dose-escalation Phase I/II study to evaluate the safety, tolerability, and pharmacokinetics of **VAL-201**.[\[3\]](#)[\[10\]](#)
- Participants: Patients with incurable, locally advanced or metastatic prostate cancer with rising Prostate-Specific Antigen (PSA) levels.[\[10\]](#)[\[11\]](#)
- Intervention: **VAL-201** administered via subcutaneous injection on days 1, 8, and 15 of a 21-day cycle.[\[3\]](#)[\[12\]](#) Doses were escalated from 0.5 mg/kg to 8.0 mg/kg.[\[4\]](#)[\[12\]](#)
- Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **VAL-201**.[\[10\]](#)
- Secondary Outcome Measures: To assess the anti-tumor activity of **VAL-201**, including PSA response, radiographic response, and time to progression.[\[11\]](#)

Docetaxel (TAX 327 Trial)

- Study Design: A randomized, multicenter Phase III trial.
- Participants: Patients with metastatic castration-resistant prostate cancer.
- Intervention: Patients were randomized to receive docetaxel plus prednisone or mitoxantrone plus prednisone.[\[7\]](#)
- Primary Outcome Measure: Overall survival.[\[7\]](#)

Abiraterone Acetate (COU-AA-302 Trial)

- Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[\[8\]](#)

- Participants: Chemotherapy-naïve patients with metastatic castration-resistant prostate cancer.[\[8\]](#)
- Intervention: Patients received abiraterone acetate plus prednisone or placebo plus prednisone.[\[8\]](#)
- Primary Outcome Measures: Radiographic progression-free survival and overall survival.[\[8\]](#)

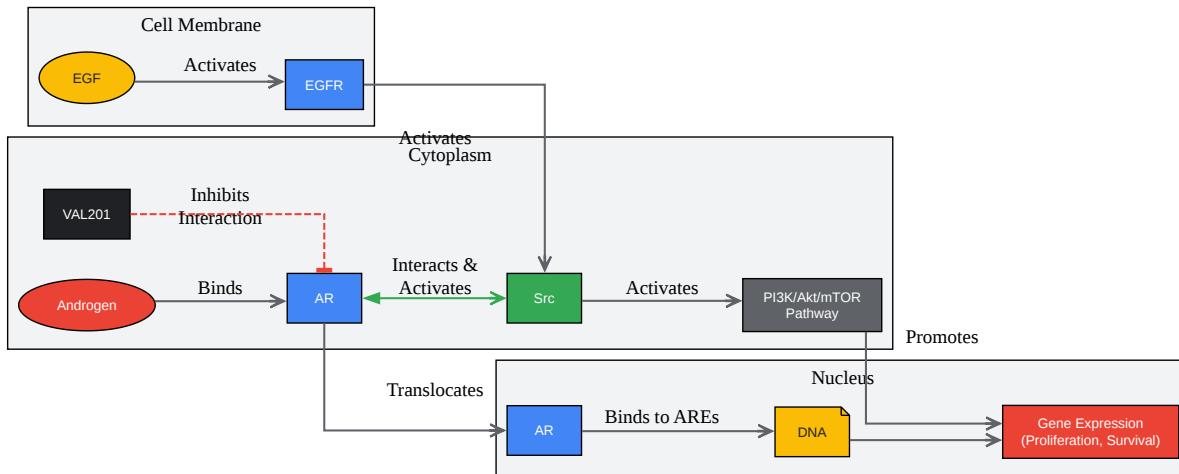
Enzalutamide (PREVAIL Trial)

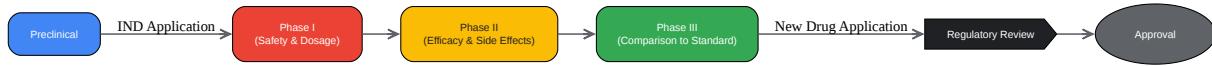
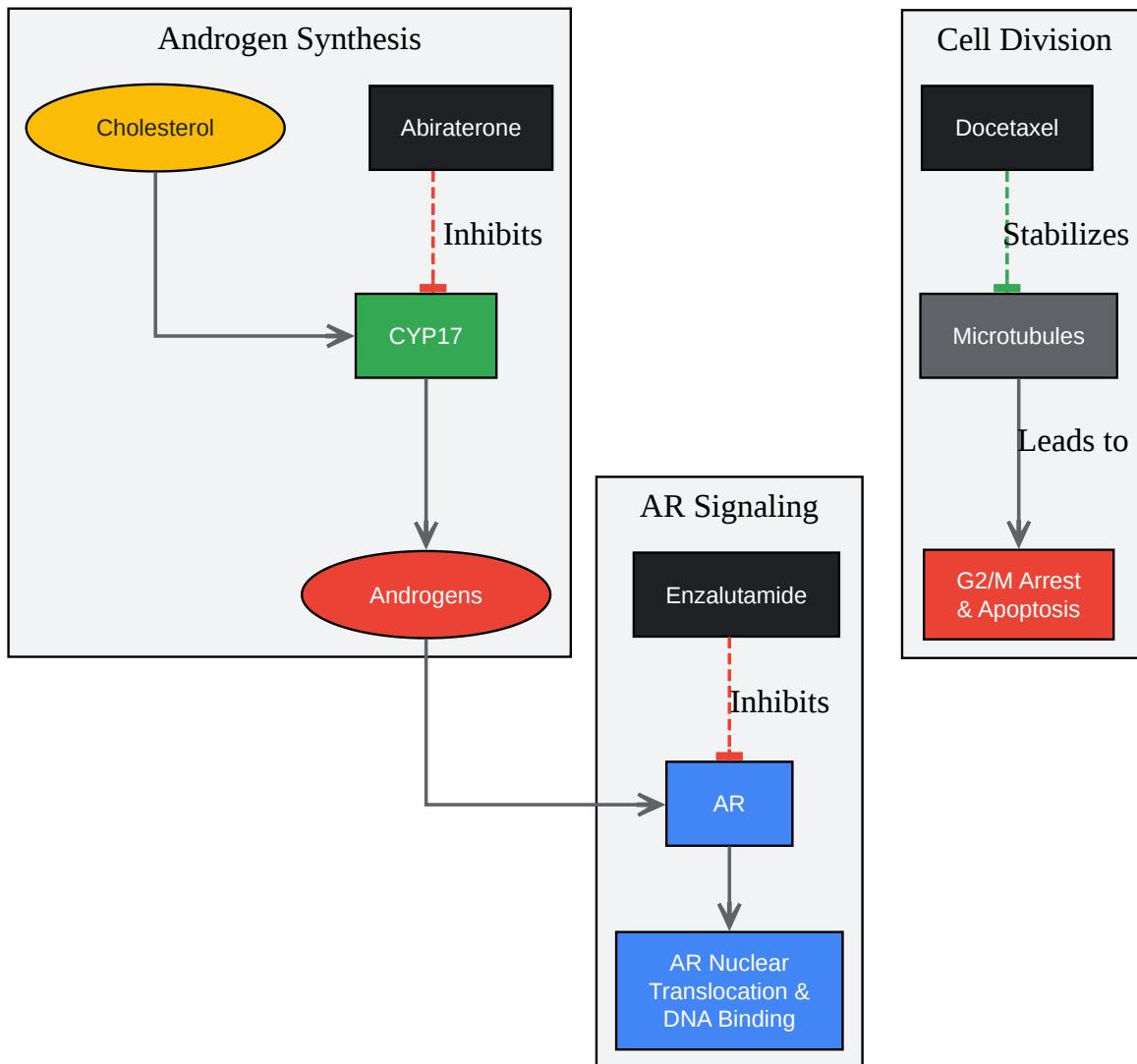
- Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[\[13\]](#)
- Participants: Chemotherapy-naïve patients with metastatic castration-resistant prostate cancer.[\[13\]](#)
- Intervention: Patients received enzalutamide or placebo, both in combination with androgen deprivation therapy.[\[5\]](#)
- Primary Outcome Measures: Radiographic progression-free survival and overall survival.[\[13\]](#)

Signaling Pathways and Mechanisms of Action

VAL-201: Targeting the AR-Src Kinase Interaction

In androgen-insensitive prostate cancer, the androgen receptor (AR) can remain active despite low levels of androgens, often through signaling pathways involving kinases like Src.[\[14\]](#) **VAL-201** is a peptide that mimics the binding site of Src on the AR, thereby inhibiting their interaction.[\[2\]](#) This disruption prevents the downstream signaling that leads to cancer cell proliferation and survival.[\[3\]](#)





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